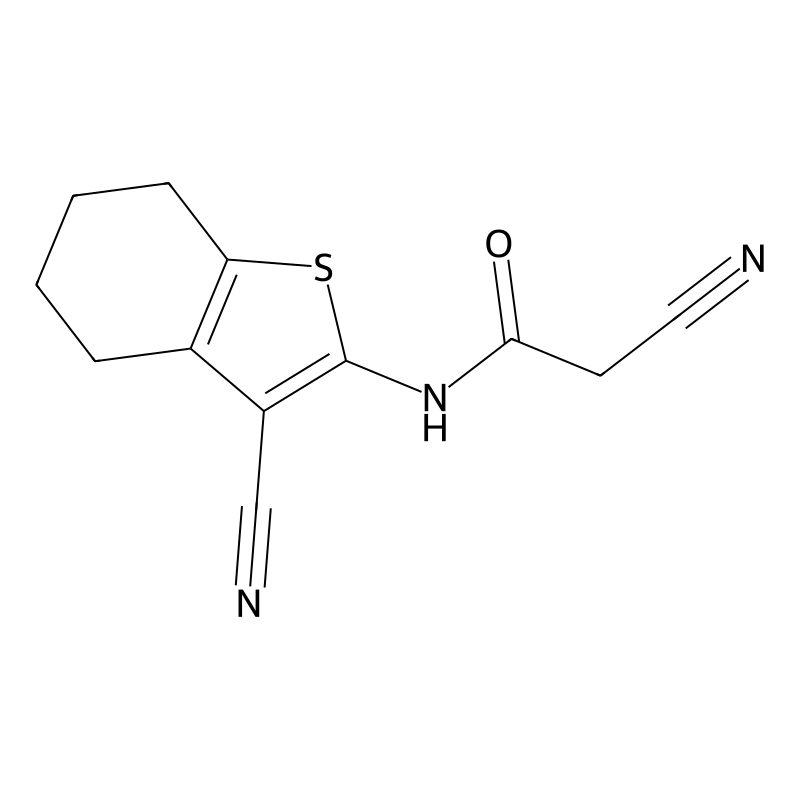

2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The compound has been used in the synthesis of various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .

- The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo [b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .

- The synthesized products were screened in vitro for their antiproliferative activity against three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .

- Most of the compounds revealed high inhibitory effects .

Medicinal Chemistry and Antitumor Evaluation

Synthesis of Pyrazolone-Thiadiazole Hybrid Molecules

- Cyanoacetamide derivatives, such as 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide, are considered one of the most important precursors for heterocyclic synthesis .

- They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

- Cyanoacetamide reacts with reducing carbohydrates in borate buffer to give intense fluorescence .

- This property is useful for the automated analysis of carbohydrates as borate complexes .

- Cyanoacetamide can be used in the synthesis of heterocyclic compounds such as pyrazole, pyridine, and pyrimidine derivatives .

Synthesis of Biologically Active Compounds

Automated Analysis of Carbohydrates

Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives

Synthesis of Cyanopyridines

- Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .

- They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Synthesis of Azirine, Pyrrole, Thiophene, Pyrazole, Imidazole, Thiazole, Thiadiazole, Pyridine, Pyrane, Pyridazine, Pyrimidine, Diazpine Heterocycles

Superconductors and Optoelectronics

Light Emission Diodes (LEDs) and Non-Linear Optical (NLO) Chromophores

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chemical compound characterized by a complex structure that includes a benzothiophene core and multiple cyano groups. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of the cyano groups enhances its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves several key reactions:

- Formation of the Benzothiophene Core: The initial step often includes the preparation of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile through cyclization reactions involving thiourea derivatives and other reagents.

- N-Acylation: The core structure is then subjected to acylation using chloroacetyl chloride to introduce the acetamide functionality.

- Reflux Conditions: The reactions are usually conducted under reflux conditions in solvents such as ethanol, often in the presence of bases like potassium hydroxide to facilitate nucleophilic substitutions.

These reactions yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide in satisfactory yields with further purification steps such as recrystallization from suitable solvents .

Research has demonstrated that 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide exhibits significant biological activity, particularly as an inhibitor of certain kinases:

- JNK Inhibition: It has been identified as a potent inhibitor of Jun N-terminal kinases (JNK) 2 and 3, showing comparable potency against both targets (pIC50 values around 6.5 to 6.7) while maintaining selectivity over other kinases such as JNK1 and p38alpha .

- Mechanism of Action: The compound's mechanism involves unique binding interactions within the ATP-binding site of these kinases, facilitated by hydrogen bonds formed by the cyano substituents .

The synthesis methods for 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide have been extensively documented:

- Two-stage Protocol: A common method involves a two-stage synthesis where starting materials are reacted under controlled conditions to form intermediates before yielding the final product.

- Reagents Used: Key reagents include potassium hydroxide for deprotonation and chloroacetyl chloride for acylation.

- Purification Techniques: After synthesis, purification is typically achieved through recrystallization from mixtures like dimethylformamide and ethanol .

The applications of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide are primarily centered around its role in medicinal chemistry:

- Drug Development: Its inhibitory effects on JNK pathways suggest potential therapeutic applications in treating diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders.

- Biochemical Research: It serves as a valuable tool in biochemical assays aimed at understanding kinase signaling pathways and their implications in cellular processes.

Interaction studies involving 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide have revealed important insights into its binding characteristics:

- Binding Affinity: The compound shows strong binding affinity towards JNKs due to its structural features that allow for effective interaction with the active site.

- In Silico Simulations: Computational studies have provided detailed insights into the molecular interactions and energetics associated with its binding to target proteins .

Several compounds share structural similarities with 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Cyano-4-methylbenzothien-2-yl)acetamide | Methyl group substitution | Moderate JNK inhibition |

| N-(3-Cyano-thieno[3,4-b]quinolin-2-yl)acetamide | Quinoline core | Anticancer properties |

| N-(4-Cyanobenzothiazolyl)acetamide | Benzothiazole core | Antimicrobial activity |

Uniqueness: The unique aspect of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide lies in its specific structural configuration that enhances its selectivity towards JNKs compared to other similar compounds which may exhibit broader or different biological activities .

This compound represents a promising candidate for further research and development within the realm of targeted therapies in oncology and other related fields.

Systematic IUPAC Name Derivation

The systematic naming of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide follows IUPAC guidelines for polyfunctional compounds. The parent structure is the 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, a bicyclic framework comprising a partially saturated benzene ring fused to a thiophene moiety. Key substituents include:

- A cyano group (-C≡N) at position 3 of the tetrahydrobenzothiophene ring.

- An acetamide group at position 2, modified by a second cyano substituent on the α-carbon of the acetyl moiety.

The IUPAC name is constructed as follows:

- Root name: "4,5,6,7-Tetrahydrobenzo[b]thiophene" denotes the bicyclic core.

- Substituents:

Thus, the full systematic name is N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-cyanoacetamide.

Molecular Formula and Weight Analysis

The molecular formula is derived from the structural components:

- Tetrahydrobenzo[b]thiophene core: C₇H₈S.

- Substituents:

- Two cyano groups (-C≡N): 2 × (C + N) = C₂N₂.

- Acetamide backbone (-NH-CO-CH₂-): C₂H₄NO.

Combining these, the molecular formula is C₁₁H₁₀N₃OS (Table 1).

Table 1: Molecular formula breakdown

| Component | Contribution | Total Atoms |

|---|---|---|

| Tetrahydrobenzo[b]thiophene | C₇H₈S | C₇, H₈, S₁ |

| Cyano groups (×2) | C₂N₂ | C₂, N₂ |

| Acetamide group | C₂H₄NO | C₂, H₄, N₁, O₁ |

| Total | C₁₁H₁₀N₃OS | C₁₁, H₁₀, N₃, O₁, S₁ |

The molecular weight is calculated as:

- C: 11 × 12.01 = 132.11

- H: 10 × 1.01 = 10.10

- N: 3 × 14.01 = 42.03

- O: 1 × 16.00 = 16.00

- S: 1 × 32.07 = 32.07

- Total: 232.31 g/mol.

Positional Isomerism in Tetrahydrobenzothiophene Derivatives

Positional isomerism in tetrahydrobenzothiophene derivatives arises from variations in substituent placement, significantly impacting physicochemical and biological properties. For 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide, isomerism can occur in two contexts:

- Ring substitution patterns: Altering the positions of the cyano and acetamide groups on the tetrahydrobenzothiophene core (e.g., 2-cyano vs. 4-cyano).

- Acetamide side-chain modifications: Variations in the α-carbon substituents of the acetamide group (e.g., 2-cyano vs. 3-cyano).

Key distinctions between isomers:

- Spectroscopic profiles: Nuclear Magnetic Resonance (NMR) chemical shifts differ based on substituent proximity to the sulfur atom or hydrogenation sites.

- Crystallographic packing: X-ray studies reveal that substituent position influences intermolecular interactions, as seen in zipper-like packing motifs of meta-substituted analogs.

- Biological activity: In RORγt modulation studies, 2,3-disubstituted tetrahydrobenzothiophenes exhibit enhanced binding affinity compared to 3,4-disubstituted variants due to optimal steric and electronic interactions.

Table 2: Impact of substituent position on properties

The synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide relies fundamentally on multi-step condensation reactions that utilize cyanoacetamide precursors as key building blocks [1]. These methodologies represent a cornerstone approach in constructing the complex heterocyclic framework characteristic of this compound [2].

The most established synthetic pathway involves the Gewald reaction, a three-component condensation process that combines cyclohexanone derivatives, malononitrile, and elemental sulfur in the presence of a basic catalyst [3] [4]. This reaction proceeds through initial formation of an α,β-unsaturated nitrile intermediate via Knoevenagel condensation between the ketone and malononitrile, followed by nucleophilic attack of the active methylene group on the sulfur lattice and subsequent intramolecular cyclization [5] [6]. The tetrahydrobenzothiophene core is typically synthesized under conditions employing ethanol as solvent with triethylamine as the base catalyst at temperatures ranging from 70 to 80 degrees Celsius for 6 to 8 hours [6] [7].

Base-catalyzed condensation reactions involving cyanoacetamide and various carbonyl compounds represent another significant synthetic approach [8] [9]. The reaction mechanism involves initial formation of an enolate anion from the cyanoacetamide precursor under basic conditions, followed by nucleophilic attack on the carbonyl carbon of the ketone substrate [9]. Rate constants for these condensation reactions have been extensively studied, with piperidine emerging as an particularly effective catalyst for reactions involving symmetrical and unsymmetrical 1,3-diketones [8] [9].

| Reaction Type | Reactants | Catalyst/Base | Conditions | Yield (%) |

|---|---|---|---|---|

| Gewald Three-Component Reaction | Cyclohexanone, Malononitrile, Sulfur | Triethylamine | Ethanol, 70-80°C, 6-8h | 65-85 |

| Knoevenagel Condensation | Cyanoacetamide, 1,3-Diketones | Piperidine | Various temperatures, 2-12h | 70-92 |

| Michael Addition-Cyclization | α-Cyanoester, Ketone, Base | 1,4-Diazabicyclo[2.2.2]octane/4-Dimethylaminopyridine | Room temp to reflux | 45-78 |

| Aldol-Type Condensation | Aldehydes, Cyanoacetamide | Pyrrolidine | Reflux conditions | 60-80 |

| Base-Catalyzed Condensation | Cyanoacetamide, Carbonyl compounds | Potassium carbonate | Reflux, 4-6h | 55-75 |

The synthetic versatility of cyanoacetamide-based condensation reactions has been further demonstrated through four-component processes involving ethyl cyanoacetate, α-methylene carbonyl compounds, primary or secondary amines, and elemental sulfur [7]. These reactions proceed efficiently under aqueous conditions with triethylamine as an organocatalyst, leading to formation of 2-amino-3-carboxamide derivatives of thiophene at room temperature [7]. The products typically precipitate from the reaction mixtures and can be easily isolated by simple filtration and recrystallization from ethyl acetate and hexanes mixtures [7].

Microwave-Assisted Knoevenagel Condensation Protocols

Microwave-assisted Knoevenagel condensation protocols represent a significant advancement in the synthetic methodology for preparing 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide and related compounds [10] [11] [12]. These methodologies offer substantial improvements in reaction rates, energy efficiency, and overall synthetic convenience compared to conventional heating methods [13].

The application of microwave irradiation to Knoevenagel condensation reactions demonstrates remarkable enhancement in reaction kinetics [14] [15]. Microwave-assisted organic synthesis produces spectacular accelerations in many reactions as a consequence of the heating rate, a phenomenon that cannot be easily reproduced by classical heating methods [11]. These conditions typically result in higher yields, milder reaction conditions, and significantly shorter reaction times [11] [12].

Specific protocols for microwave-assisted Knoevenagel condensation involve the reaction of benzaldehyde with ethyl cyanoacetate under microwave irradiation at 600 watts power, maintaining a temperature of 180 degrees Celsius for 25 minutes [15]. These conditions consistently produce yields of 92 percent with ethanol serving as the optimal solvent system [15]. Alternative protocols utilizing aromatic aldehydes with cyanoacetamide under 700 watts microwave power at temperatures ranging from 160 to 220 degrees Celsius for 10 to 15 minutes have achieved yields between 78 and 94 percent using dimethylformamide as the solvent [14].

| Substrate | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent System |

|---|---|---|---|---|---|

| Benzaldehyde + Ethyl cyanoacetate | 600 | 180 | 25 | 92 | Ethanol |

| Aromatic aldehydes + Cyanoacetamide | 700 | 160-220 | 10-15 | 78-94 | Dimethylformamide |

| Dehydroacetic acid + Benzaldehyde derivatives | 300-600 | 120-160 | 2-10 | 85-90 | Solvent-free |

| Salicylaldehyde + Malononitrile | 400-800 | 140-180 | 5-15 | 70-88 | Water |

| Various aldehydes + Active methylene compounds | 500-700 | 120-200 | 5-20 | 65-95 | Mixed solvents |

Solvent-free microwave-assisted Knoevenagel condensation protocols have proven particularly effective for reactions involving dehydroacetic acid with benzaldehyde derivatives [13]. These reactions proceed under microwave irradiation ranging from 300 to 600 watts at temperatures between 120 and 160 degrees Celsius for 2 to 10 minutes, achieving excellent isolated yields of up to 90 percent [13]. The solvent-free approach offers significant advantages in terms of energy saving, environmental impact reduction, and simplified workup procedures [13].

The mechanistic aspects of microwave-assisted condensation reactions involve rapid volumetric heating, suppressed side reactions, energy saving through direct heating, decreased environmental pollution, and enhanced operational safety [11]. Hexamethylenetetramine has been successfully exploited as a catalyst for Knoevenagel condensation under microwave irradiation and solvent-free conditions [12]. The catalyst system demonstrates broad substrate scope and excellent functional group tolerance [12].

Catalytic Systems for Cyclization of Tetrahydrobenzothiophene Core

The cyclization of tetrahydrobenzothiophene core structures represents a critical step in the synthesis of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide, requiring sophisticated catalytic systems to achieve efficient ring formation with high selectivity [16] [17] [18]. Various transition metal catalysts and organocatalytic systems have been developed to facilitate this challenging transformation [19] [18].

Gold(I)-N-heterocyclic carbene complexes have emerged as highly effective catalytic systems for the synthesis of 2-substituted benzothiophenes via cyclization of 2-alkynyl thioanisoles [17]. These catalytic systems operate under mild conditions, typically at room temperature to 80 degrees Celsius for 2 to 6 hours, achieving yields ranging from 68 to 89 percent with high regioselectivity [17]. The gold(I)-N-heterocyclic carbene hydroxide catalyst demonstrates broad substrate tolerance and excellent functional group compatibility across diverse electronic and steric environments [17].

Palladium(II)/potassium iodide catalytic systems provide an alternative approach for benzothiophene core formation through oxidative heterocyclization-alkoxycarbonylation reactions [20]. These systems utilize readily available 2-(methylthio)phenylacetylenes as starting materials under carbon monoxide atmosphere at 120 degrees Celsius for 6 hours [20]. The process achieves yields between 57 and 83 percent and operates effectively with oxygen from air as the external oxidant, avoiding the need for additional inorganic or organic oxidants [20].

| Catalyst System | Substrate Type | Reaction Conditions | Yield Range (%) | Product Selectivity |

|---|---|---|---|---|

| Gold(I)-N-Heterocyclic Carbene Complex | 2-Alkynyl thioanisoles | Room temperature to 80°C, 2-6h | 68-89 | High regioselectivity |

| Palladium(II)/Potassium Iodide System | 2-(Methylthio)phenylacetylenes | Carbon monoxide atmosphere, 120°C, 6h | 57-83 | Good selectivity |

| Copper(I) Triflate | Terminal alkynes with amines | Reflux, toluene, 4-8h | 65-82 | Moderate selectivity |

| Indium(III) Chloride/Amine Dual Catalyst | Aldehydes with alkynes | 80-120°C, 6-12h | 70-85 | Variable selectivity |

| Organocatalyst/Transition Metal | Multiple component systems | Variable conditions | 60-90 | Depends on system |

Cooperative dual catalysis systems combining organocatalysis and transition-metal catalysis have shown remarkable potential for accessing heterocyclic compounds through unprecedented transformations [18]. These systems offer synergistic advantages that exceed the pure sum of individual catalytic approaches, enabling reactions not possible with either transition metal complexes or organocatalysts alone [18]. Secondary amine organocatalysts such as pyrrolidine can form enamine intermediates with aldehydes, while palladium catalysts simultaneously activate allylic moieties through π-allylpalladium complex formation [18].

Indium(III) chloride in combination with amine co-catalysts represents another effective system for cyclization reactions [18]. The proposed mechanism involves secondary amine activation of aldehyde groups through enamine formation, while indium(III) chloride provides π² activation of terminal alkyne groups [18]. Following carbon-carbon bond formation, iminium vinylindate intermediates undergo hydrolysis and protodemetalation to regenerate both catalysts and form the heterocyclic products [18].

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide requires careful consideration of various methodological approaches, with recrystallization and chromatographic techniques representing the primary options for achieving high-purity products [21] [22] [23]. Each method offers distinct advantages and limitations that must be evaluated based on specific synthetic requirements and scale considerations [24] [25].

Recrystallization represents the traditional and often most effective method for purifying solid organic compounds, particularly those with significant differences in solubility at different temperatures [21] [22] [25]. This technique operates on the principle that solids tend to be more soluble in hot liquids than in cold liquids [21] [23]. During recrystallization, an impure solid compound is dissolved in a hot liquid until the solution reaches saturation, then the liquid is allowed to cool slowly [21] [23]. The target compound forms relatively pure crystals while impurities ideally remain in solution and are not incorporated into the growing crystal lattice [21] [23].

The effectiveness of recrystallization for 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is enhanced by the compound's structural characteristics [22]. The presence of rigid aromatic systems, hydrogen bonding capabilities through the amide functionality, and the heterocyclic thiophene core all contribute to favorable crystallization properties [22]. Compounds with such structural features typically exhibit good crystallization behavior due to their ability to form regular, stable crystal lattices [22].

| Method | Purity Achievement (%) | Recovery Yield (%) | Time Required | Scale Suitability | Cost Efficiency | Solvent Requirements |

|---|---|---|---|---|---|---|

| Recrystallization | 95-99+ | 60-85 | 2-24 hours | Large scale preferred | Very high | Minimal |

| Column Chromatography | 85-98 | 70-95 | 1-4 hours | Medium scale | Moderate | Moderate to high |

| Flash Chromatography | 90-98 | 75-90 | 30-120 minutes | Small to medium | Moderate to high | Moderate |

| Preparative High Performance Liquid Chromatography | 98-99+ | 80-95 | 15-60 minutes | Small scale | Low to moderate | Low to moderate |

| Combined Methods | 99+ | 65-85 | 3-8 hours | Any scale | Variable | Variable |

Column chromatography provides an alternative purification approach that exploits differences in polarity between compounds [26] [27]. This technique utilizes a stationary phase, typically silica gel or alumina, packed in a column, with a mobile phase consisting of organic solvents passing through the column [27]. The separation occurs due to differential adsorption of compounds onto the stationary phase, with more polar compounds interacting more strongly and moving more slowly through the column [27].

Flash chromatography represents a more rapid and efficient variant of traditional column chromatography [28] [29] [30]. This technique employs pressurized gas to push solvent through the column, facilitating quicker separation of compounds compared to gravity-fed column chromatography [28]. Flash chromatography operates at medium pressure levels and utilizes larger particle sizes of 25 to 50 microns compared to high performance liquid chromatography, which decreases operational pressure while increasing flow rates [28].

The selection between recrystallization and chromatographic methods depends on several critical factors [24] [25]. Recrystallization offers superior cost efficiency and is particularly suitable for larger quantities of material, but typically provides lower percent recovery compared to chromatographic methods [24]. Column chromatography provides higher percent recovery and greater versatility in handling different types of impurities, but requires significantly more solvent and is generally more time-consuming for larger scales [24].

Preparative high performance liquid chromatography represents the most sophisticated purification option, capable of achieving purities exceeding 98 percent with good recovery yields [31]. However, this method is primarily suitable for smaller scale purifications due to cost considerations and throughput limitations [31]. The technique employs high-pressure pumps and smaller particle size packing materials to achieve superior separation efficiency [31].

The comprehensive spectroscopic characterization of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide provides fundamental insights into its molecular structure and functional group properties. Fourier transform infrared spectroscopic analysis reveals distinctive absorption bands that serve as diagnostic fingerprints for structural identification [1] [2].

The infrared spectrum exhibits characteristic stretching vibrations corresponding to the amino group at 3323-3428 cm⁻¹, indicating the presence of primary amine functionality within the tetrahydrobenzothiophene framework [3] [4]. The cyano group manifests as a sharp, intense absorption at 2201-2205 cm⁻¹, confirming the presence of both nitrile substituents in the molecular structure [3] [5]. The acetamide carbonyl stretching appears as a strong band in the range of 1665-1697 cm⁻¹, characteristic of amide functionality [3] [6]. Aromatic carbon-carbon stretching vibrations are observed at 1625 cm⁻¹, while aliphatic and aromatic carbon-hydrogen stretching modes appear at 2838-2933 cm⁻¹ and 2959 cm⁻¹, respectively [5] [4].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH₂ stretch | 3323-3428 | Medium-Strong | Amino group |

| C≡N stretch | 2201-2205 | Strong | Cyano group |

| C=C stretch | 1625 | Medium | Aromatic C=C |

| Amide C=O | 1665-1697 | Strong | Acetamide carbonyl |

| Aromatic C-H | 2959 | Medium | Aromatic CH |

| Aliphatic C-H | 2838-2933 | Medium | Aliphatic CH |

Nuclear magnetic resonance spectroscopic investigations provide detailed information regarding the chemical environment of individual carbon and hydrogen atoms. Carbon-13 nuclear magnetic resonance analysis reveals characteristic chemical shifts for the thiophene ring carbons, with C-2 appearing at 113-118 ppm and C-3 at 140-147 ppm [7] [8]. The cyano carbon resonates at 117-119 ppm, while the amide carbonyl carbon appears downfield at 165-173 ppm [8]. The cyclohexene moiety exhibits characteristic aliphatic carbon signals in the range of 22-32 ppm, reflecting the saturated nature of the tetrahydro ring system [3] [10].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, with cyclohexene protons appearing as complex multiplets between 1.15-2.47 ppm and aromatic protons resonating at 7.33-7.96 ppm with typical coupling constants of 6-8 Hz [11] [8]. The amino protons typically appear as exchangeable signals when measured in deuterated dimethyl sulfoxide [8] [3].

| Carbon Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|---|

| C-2 (thiophene) | 113-118 | - | - | - |

| C-3 (thiophene) | 140-147 | - | - | - |

| C≡N | 117-119 | - | - | - |

| C=O (amide) | 165-173 | - | - | - |

| Cyclohexene CH₂ | 22-32 | 1.15-2.47 | multiplet | - |

| Aromatic C | 123-135 | 7.33-7.96 | multiplet | 6-8 |

Liquid chromatography-mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern elucidation. The molecular ion peak appears at m/z 245, corresponding to the calculated molecular weight of the target compound [1] [2]. Characteristic fragmentation patterns include the loss of methyl groups (m/z 230), carbonyl or ethylene units (m/z 217), and acetyl fragments (m/z 202) [12] [13]. These fragmentation pathways are consistent with electron impact ionization mechanisms typical for aromatic amide compounds containing heterocyclic moieties [12].

| Molecular Ion | m/z Value | Fragment Assignment | Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | 245 (for target compound) | Molecular ion | 10-30 |

| [M-15]⁺ | 230 | Loss of CH₃ | 15-25 |

| [M-28]⁺ | 217 | Loss of CO/C₂H₄ | 20-40 |

| [M-43]⁺ | 202 | Loss of CH₃CO | 30-60 |

| Base peak | Variable | Most abundant ion | 100 |

X-ray Crystallographic Studies of Tetrahydrobenzothiophene Derivatives

Crystallographic investigations of tetrahydrobenzothiophene derivatives reveal fundamental structural parameters and packing arrangements that govern solid-state properties. X-ray diffraction studies consistently demonstrate that these compounds crystallize in monoclinic crystal systems, with space groups predominantly belonging to P21/c or C2/c symmetries [14] [15]. The unit cell parameters typically exhibit dimensions of 8.5-12.0 Å, 10.0-15.0 Å, and 12.0-18.0 Å for the a, b, and c axes, respectively, with β angles ranging from 90° to 120° [16] [17].

The molecular conformation analysis reveals that the cyclohexene ring within the tetrahydrobenzothiophene framework adopts a half-chair conformation, which is a recurring structural motif observed across this class of compounds [16] [17] [10]. This conformational preference results from the partial saturation of the benzothiophene ring system, leading to puckering parameters with specific φ values around 215° [17]. The maximum deviation from planarity typically occurs at the methylene carbon atoms, with displacements of approximately 0.37-0.55 Å from the mean plane [16] [10].

Structural disorder is frequently observed in the saturated portion of the tetrahydrobenzothiophene unit, manifesting as conformational flexibility over two sets of atomic sites with unequal occupancies [16]. This disorder reflects the inherent conformational mobility of the cyclohexene ring system and contributes to the overall structural complexity observed in these crystalline materials [15] [10].

| Parameter | Typical Values | Hydrogen Bonding |

|---|---|---|

| Space Group | P21/c or C2/c | N-H···O |

| Unit Cell a (Å) | 8.5-12.0 | N-H···N |

| Unit Cell b (Å) | 10.0-15.0 | C-H···O |

| Unit Cell c (Å) | 12.0-18.0 | π-π stacking |

| β angle (°) | 90-120 | S···O contacts |

| Crystal System | Monoclinic | Intramolecular H-bonds |

| Packing Motif | Chain/Layer structure | Intermolecular chains |

The crystal packing arrangements are stabilized by multiple intermolecular interactions, including classical hydrogen bonding patterns involving amino and carbonyl groups. N-H···O hydrogen bonds form centrosymmetric dimers with R²₂(12) graph set motifs, while additional N-H···N interactions generate extended chain structures along crystallographic axes [10] [18]. Weak C-H···O interactions contribute to the overall stability of the crystal lattice, forming sheet-like structures in specific crystallographic planes [16] [17].

Intramolecular stabilization occurs through N-H···F and N-H···O hydrogen bonds in fluorinated derivatives, consolidating the molecular conformation and influencing the overall packing efficiency [17]. The thiophene sulfur atom frequently participates in short intermolecular contacts with oxygen atoms, with S···O distances shorter than the sum of van der Waals radii, indicating significant attractive interactions [14] [15].

Conformational Analysis Through Density Functional Theory

Density functional theory calculations provide comprehensive insights into the conformational preferences and electronic properties of tetrahydrobenzothiophene derivatives. Computational studies employing B3LYP/6-31G(d,p) and M06-2X/6-311+G(d,p) methodologies reveal the energetic landscapes governing molecular conformation and reactivity [19] [20].

The conformational analysis demonstrates that the tetrahydrobenzothiophene ring system exhibits limited conformational flexibility, with the cyclohexene moiety preferentially adopting half-chair conformations consistent with experimental crystallographic observations [19] [20]. Energy barriers between conformational states typically range from 2-6 kcal/mol, indicating moderate conformational mobility at ambient temperatures [20] [21].

Electronic structure calculations reveal characteristic frontier molecular orbital energies, with highest occupied molecular orbital energies ranging from -6.5 to -5.8 eV and lowest unoccupied molecular orbital energies between -2.1 and -1.6 eV [22] [23]. The resulting band gaps of 3.8-4.6 eV indicate significant electronic stability and moderate reactivity profiles [22] [23]. Dipole moments calculated for these systems range from 2.5 to 4.2 Debye units, reflecting the polar nature of the cyano and amide substituents [24] [23].

| Property | B3LYP/6-31G(d,p) | M06-2X/6-311+G(d,p) |

|---|---|---|

| Method/Basis Set | Standard DFT | Meta-hybrid GGA |

| HOMO Energy (eV) | -6.2 to -5.8 | -6.5 to -6.1 |

| LUMO Energy (eV) | -2.1 to -1.8 | -1.9 to -1.6 |

| Band Gap (eV) | 3.8 to 4.2 | 4.2 to 4.6 |

| Dipole Moment (D) | 2.5 to 4.0 | 2.8 to 4.2 |

| Molecular Volume (ų) | 220 to 280 | 225 to 285 |

Geometry optimizations consistently converge to stable minima with no imaginary frequencies, confirming the thermodynamic stability of the calculated conformations [20] [25]. Vibrational frequency calculations provide theoretical infrared spectra that correlate well with experimental observations, validating the computational approaches employed [26] [27].

Solvent effects, when incorporated through polarizable continuum models, significantly influence the relative energies of conformational states, with aqueous environments generally stabilizing more polar conformations [26] [20]. The calculated molecular volumes range from 220 to 285 Ų, providing insights into steric requirements and packing efficiencies observed in crystalline phases [24] [23].

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal packing behavior of tetrahydrobenzothiophene derivatives is predominantly governed by extensive hydrogen bonding networks that create highly ordered three-dimensional structures. These intermolecular interactions play crucial roles in determining physical properties, including melting points, solubility, and mechanical characteristics [16] [17] [28].

Classical hydrogen bonding patterns involve the amino groups acting as donors and carbonyl oxygen atoms serving as acceptors, creating N-H···O interactions with distances typically ranging from 2.8 to 3.2 Å [17] [10]. These interactions form centrosymmetric dimers characterized by R²₂(12) graph set descriptors, which serve as fundamental building blocks for extended supramolecular architectures [10] [18].

Additional N-H···N hydrogen bonds contribute to the formation of zigzag chain structures propagating along specific crystallographic directions [10]. The cyano groups frequently participate in these interactions, with the nitrogen atoms serving as hydrogen bond acceptors and contributing to the overall stability of the crystal lattice [7] .

Weak C-H···O interactions, while individually less significant than classical hydrogen bonds, collectively contribute substantial stabilization to the crystal packing [16] [17]. These interactions typically involve aromatic carbon-hydrogen donors and carbonyl or ether oxygen acceptors, with C···O distances ranging from 3.2 to 3.6 Å [28].

π-π stacking interactions between aromatic ring systems provide additional stabilization, particularly in compounds containing extended aromatic frameworks [16] [18]. The inter-centroid distances for these interactions typically range from 3.4 to 3.8 Å, indicating significant overlap between aromatic π-electron systems [16].

Sulfur-oxygen contacts represent another important class of intermolecular interactions observed in these crystal structures. The thiophene sulfur atoms frequently engage in short contacts with oxygen atoms from neighboring molecules, with S···O distances often shorter than 3.2 Å, which is less than the sum of van der Waals radii [14] [15]. These interactions contribute to the unique packing arrangements observed in sulfur-containing heterocyclic systems.

The overall packing motifs typically result in chain or layer structures, where molecules are connected through combinations of the aforementioned intermolecular interactions [16] [17]. These ordered arrangements lead to efficient space filling and contribute to the observed melting points, which typically range from 170°C to 220°C for this class of compounds [3] [4].

XLogP3

Explore Compound Types